1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine
Description
Properties
IUPAC Name |
2-methyl-3-phenyl-5-propan-2-yl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-14(2)17-13-18(23-11-7-8-12-23)24-20(21-17)19(15(3)22-24)16-9-5-4-6-10-16/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHBVZKMMKELKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole derivative, followed by its reaction with a pyrimidine precursor under specific conditions to form the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Core Functionalization via Cyclization Strategies
The pyrazolo[1,5-a]pyrimidine core is pivotal for regioselective modifications. Key methodologies include:
Microwave-Assisted Cyclization
Castillo et al. (2016) demonstrated that microwave irradiation under solvent-free conditions enables rapid cyclization of intermediates, achieving near-quantitative yields in 4 minutes . For example, reacting 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles forms substituted pyrazolo[1,5-a]pyrimidines.
| Reaction Conditions | Yield | Key Features |
|---|---|---|
| Microwave, 120°C, solvent-free | 98% | High regioselectivity, no chromatography |
| Conventional heating, DMF | 45% | Moderate efficiency |
Oxidative Halogenation
Sikdar et al. (2023) introduced a one-pot cyclization and oxidative halogenation method using K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> and NaX (X = Cl, Br, I) . This approach selectively halogenates the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold.
Substitution Reactions at the Pyrrolidine Moiety
The pyrrolidine ring undergoes nucleophilic substitution and functionalization:
Amide Coupling
Patent US8513263B2 highlights reactions at the pyrimidine C(3) position. For example, coupling with 2-(difluoromethyl)-1H-benzimidazole via EDCI/HOBt catalysis yields potent kinase inhibitors .
| Substituent (R) | Reagent | Yield | Biological Activity (IC<sub>50</sub>) |
|---|---|---|---|
| 2-(Difluoromethyl)-1H-benzimidazole | EDCI, HOBt, DMF | 82% | 18 nM (PI3Kδ) |
| 1-Hydroxycyclopropane-1-carboxamide | DCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub> | 75% | 52 nM (PI3Kδ) |
Oxidation of Pyrrolidine
The pyrrolidine nitrogen can be oxidized to a ketone using Dess–Martin periodinane, as shown in studies on morpholine analogs .
Cross-Coupling Reactions
The aryl groups in the structure enable transition-metal-catalyzed coupling:
Suzuki-Miyaura Coupling
Degruyter et al. (2019) synthesized methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate via Pd-catalyzed cross-coupling with boronic acids . Similar strategies could functionalize the phenyl substituent in the target compound.
| Catalyst | Base | Yield | Application |
|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub> | Na<sub>2</sub>CO<sub>3</sub> | 85% | Anticancer intermediate synthesis |
Regioselective Electrophilic Substitution
Moustafa et al. (2022) achieved selective 7-amino product formation using microwave-assisted reactions with cinnamoyl derivatives . This contrasts with traditional methods favoring 5-amino isomers.
| Electrophile | Conditions | Product Regioselectivity |
|---|---|---|
| Benzylidene malononitrile | Microwave, 120°C, 20 min | 7-Amino (100%) |
| ( E)-3-(Dimethylamino)-1-arylprop-2-en-1-one | Microwave, 120°C, 15 min | 7-Aryl (100%) |
Spectroscopic Characterization
Reaction outcomes are validated via:
Scientific Research Applications
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of various kinases, including aurora kinases, which play critical roles in cell division and are frequently overexpressed in cancer cells.
- Case Study : A related study demonstrated that a derivative showed an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating promising cytotoxic effects against cancer cells .
Antimicrobial Properties
Pyrazolo[1,5-a]pyrimidine derivatives have shown broad-spectrum antimicrobial activity:
- Mechanism : These compounds interact with bacterial enzymes and cellular processes, leading to inhibition of growth.
- Research Findings : Various studies have reported effective antimicrobial action against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Phosphodiesterase Inhibition : Some derivatives selectively inhibit phosphodiesterase enzymes involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases .
Synthetic Approaches
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has evolved significantly:
- Current Techniques : Recent advancements focus on efficient synthetic pathways that enhance structural diversity and functionalization options for these compounds.
- Research Overview : A review highlighted various synthetic methods developed between 2015 and 2021, emphasizing their utility as antitumor scaffolds .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Position 2
- Target Compound : Methyl group.
- Analog 1 : 2-Ethyl group (e.g., 2-ethyl-5-methyl-3-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine) .
- Analog 2 : Chlorophenyl group (e.g., 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine) .
- Impact : Smaller alkyl groups (methyl) enhance metabolic stability compared to bulkier substituents like ethyl or aryl halides .
Position 3
- Target Compound : Phenyl group.
- Analog 1 : 4-Chlorophenyl (e.g., 5-tert-butyl-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine) .
- Analog 2 : Thiophen-2-yl (e.g., 5-phenyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) .
- Impact : Electron-withdrawing groups (e.g., Cl) improve binding affinity in kinase inhibitors, while heteroaryl groups (e.g., thiophene) modulate π-π stacking interactions .
Position 5
- Target Compound : Isopropyl group.
- Analog 1 : Phenyl group (e.g., 5-phenyl-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) .
- Analog 2 : Nitrophenyl group (e.g., 5-(4-nitrophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) .
- Impact : Bulky substituents (e.g., isopropyl) may sterically hinder off-target interactions, while nitro groups enhance electrophilicity for covalent binding .
Biological Activity
1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacology. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is , with a molecular weight of 370.5 g/mol. The IUPAC name is 2-methyl-3-phenyl-N-(2-phenylethyl)-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine. The structural characteristics are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4 |
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | 2-methyl-3-phenyl-N-(2-phenylethyl)-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-am |
| InChI Key | WKMVHBBHISKHPW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCCC4=CC=CC=C4 |
The biological activity of this compound primarily stems from its interaction with specific molecular targets. It is believed to modulate enzyme activities or receptor interactions, leading to various pharmacological effects. For instance, compounds in the pyrazolo[1,5-a]pyrimidine family have been shown to inhibit protein kinases such as CSNK2 (casein kinase 2), which plays a role in cell proliferation and survival pathways .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the pyrazolo[1,5-a]pyrimidine core can significantly influence biological activity. For example, substituents at the C-7 position have been demonstrated to enhance potency against specific targets. The introduction of different functional groups can improve solubility and metabolic stability while maintaining or enhancing inhibitory effects .
Biological Activity Data
Recent studies have focused on the antiviral properties of pyrazolo[1,5-a]pyrimidines. These compounds have shown efficacy against various viruses by inhibiting replication pathways. Notably, certain derivatives have been reported to exhibit antiviral activity against β-coronaviruses .
Table: Summary of Biological Activities
| Activity Type | Target/Pathway | Reference |
|---|---|---|
| Antiviral Activity | β-coronaviruses | |
| Enzyme Inhibition | CSNK2 | |
| Cytotoxicity | p21-deficient cells |
Case Studies
- Antiviral Efficacy : A study highlighted the ability of pyrazolo[1,5-a]pyrimidine derivatives to inhibit the replication of SARS-CoV-2 in vitro. The mechanism involved targeting host cell pathways essential for viral replication .
- CSNK2 Inhibition : Another investigation into the SAR of related compounds revealed that specific substitutions at the C-7 position enhanced selectivity and potency against CSNK2, indicating potential therapeutic applications in cancer treatment .
- Metabolic Stability : Research on metabolic stability showed that certain derivatives maintained significant stability in human liver microsomes while exhibiting potent biological activities, suggesting their viability as drug candidates .
Q & A
Q. What are the key synthetic challenges in preparing 1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine, and how can they be methodologically addressed?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves cyclization of precursors and functionalization of the core structure. For this compound, critical steps include:
- Core formation : Cyclization of pyrazole and pyrimidine precursors under controlled conditions (e.g., reflux in DMF with K₂CO₃) to ensure regioselectivity .
- Substituent introduction : The propan-2-yl and pyrrolidine groups require careful coupling reactions, such as nucleophilic substitution or Pd-catalyzed cross-coupling, to avoid side products .
- Purification : Use column chromatography or preparative HPLC to isolate the target compound from structurally similar byproducts .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
- NMR : Assign peaks using ¹H and ¹³C NMR, focusing on the pyrazolo[1,5-a]pyrimidine core (δ 6.5–8.5 ppm for aromatic protons) and pyrrolidine protons (δ 1.5–3.5 ppm) .
- Mass spectrometry : Confirm molecular weight (expected [M+H]⁺ ~380–400 Da) via high-resolution MS .
- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., propan-2-yl orientation) by growing single crystals in ethanol/water mixtures and analyzing bond lengths/angles (e.g., C–C = 1.50–1.54 Å) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Enzyme inhibition : Screen against kinases (e.g., KDR) or metabolic enzymes (e.g., HMG-CoA reductase) using fluorescence-based assays at 1–100 µM concentrations .
- Cellular cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values to known pyrazolo[1,5-a]pyrimidine derivatives .
Advanced Research Questions
Q. How do substituents (e.g., propan-2-yl, phenyl) influence the compound’s binding affinity to biological targets?
- Steric effects : The propan-2-yl group may enhance hydrophobic interactions in enzyme pockets, as seen in pyrazolo[1,5-a]pyrimidines with trifluoromethyl substituents (ΔIC₅₀ = 2–5 µM vs. unsubstituted analogs) .
- Electronic effects : The phenyl ring at position 3 contributes to π-π stacking with aromatic residues in target proteins, validated via molecular docking simulations .
- SAR studies : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl, methylpyridinyl) and compare bioactivity using dose-response curves .
Q. What experimental strategies resolve contradictions in spectral data or bioactivity across related compounds?
- Data normalization : Use internal standards (e.g., TMS for NMR) and replicate assays to address batch variability .
- Crystallographic validation : For ambiguous NOE correlations (e.g., pyrrolidine conformation), perform X-ray analysis to confirm spatial arrangements .
- Meta-analysis : Compare bioactivity datasets from analogs (e.g., 7-chloro derivatives vs. trifluoromethyl variants) to identify substituent-specific trends .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction : Use tools like SwissADME to optimize logP (target <5) and polar surface area (>60 Ų) for blood-brain barrier penetration .
- Docking studies : Model interactions with cytochrome P450 enzymes to predict metabolic stability .
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to guide synthetic prioritization .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes for Pyrazolo[1,5-a]pyrimidine Derivatives
| Step | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Core cyclization | DMF, K₂CO₃, 60°C, 2–24 h | 60–75 | |
| Amine coupling | Ethanol, DIPEA, 110°C, 12 h | 68–82 | |
| Final purification | Column chromatography (SiO₂, EtOAc) | 85–90 |
Q. Table 2. Biological Activity of Structural Analogs
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 7-Trifluoromethyl derivative | KDR kinase | 0.12 | |
| 7-Chloro derivative | HMG-CoA reductase | 1.8 | |
| 5-Phenyl-2-methyl analog | COX-2 | 3.5 |
Key Considerations for Researchers
- Safety : Follow protocols for handling pyrazolo[1,5-a]pyrimidines (e.g., PPE, fume hoods) due to potential toxicity .
- Data reproducibility : Document reaction conditions (e.g., solvent purity, temperature gradients) to ensure replicability .
- Collaboration : Engage crystallographers for structural validation and computational chemists for SAR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
